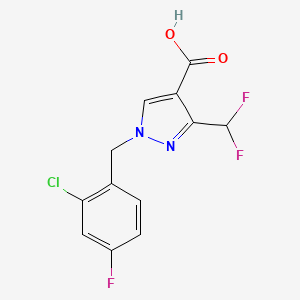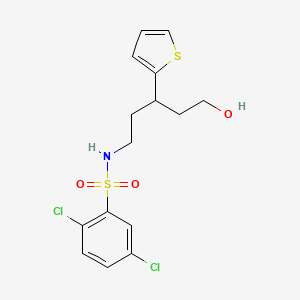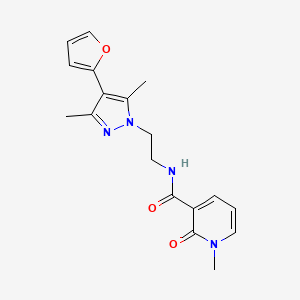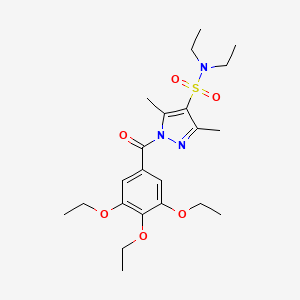
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as CFM-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and learning and memory. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid binds to a specific site on the receptor and inhibits its activity, leading to a reduction in the influx of calcium ions into the neuron. This, in turn, leads to a reduction in the activity of downstream signaling pathways that are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in various neurological disorders. It has also been shown to reduce the levels of dopamine in the brain, which is a neurotransmitter that is involved in addiction. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have no significant effects on locomotor activity or anxiety levels in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a number of advantages for lab experiments. It is a highly specific inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the receptor in various neurological disorders. It is also relatively easy to synthesize and has a high yield. However, 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in long-term studies.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. One area of research is to study its potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to study its potential in treating addiction to drugs of abuse such as cocaine and methamphetamine. Additionally, future research could focus on developing more potent and selective inhibitors of the NMDA receptor based on the structure of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Synthesemethoden
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction between 2-chloro-4-fluorobenzyl bromide and 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained after purification using column chromatography. The yield of the synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in various fields of research. One of the most promising applications is in the field of neuroscience, where 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential in treating addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-3-7(14)2-1-6(9)4-18-5-8(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAFTVLAQBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)


![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)



![[Cyclohexyl(methyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2662204.png)
